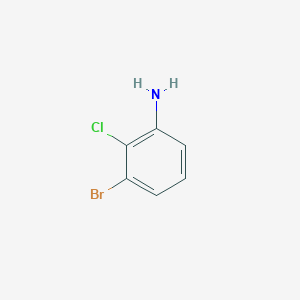
3-Bromo-2-chloroaniline
Cat. No. B183718
Key on ui cas rn:
118804-39-0
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859548B2
Procedure details


To a solution of 1-bromo-2-chloro-3-nitrobenzene (3.0 g, 12.7 mmol) in MeOH (127 ml) was added Zn dust (8.30 g, 127 mmol) followed by NH4Cl (6.79 g, 127 mmol) which resulted in a significant exotherm. The heterogeneous reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through a pad of Celite and concentrated to an off-white solid. To this solid was added EtOAc and the resulting mixture was sonicated for 10 minutes. The mixture was filtered through Celite and washed with EtOAc. The combine filtrates were concentrated in vacuo to afford 2.17 g (10.5 mmol, 79%) of 3-bromo-2-chloroaniline: LCMS (m/z): 205.9 (MH+); tR=0.87 minute: 1H NMR (400 MHz, CDCl3) δ 6.62-6.66 (m, 1H) 6.87 (t, J=8.0 Hz, 1H) 6.97 (d, J=7.8 Hz, 1H) 7.22 (d, J=9.0 Hz, 1H).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[Cl:11].[NH4+].[Cl-]>CO.[Zn]>[Br:1][C:2]1[C:3]([Cl:11])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC=C1)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
127 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Two
|
Name
|
|
|
Quantity
|
6.79 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The heterogeneous reaction mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in a significant exotherm
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an off-white solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solid was added EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was sonicated for 10 minutes
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combine filtrates were concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(N)C=CC1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 10.5 mmol | |
| AMOUNT: MASS | 2.17 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

